molecular formula C12H21NO4 B1348101 (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid CAS No. 941289-27-6

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

Cat. No. B1348101
M. Wt: 243.3 g/mol
InChI Key: QZYGREZDLJVVSV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid” is a chemical compound with the molecular formula C12H21NO4 . It is used for research purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves the use of N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in dichloromethane at 20°C for 1 hour . The second step involves the use of trifluoroacetic acid in dichloromethane at 20°C for 0.5 hours . The final product is a light yellow solid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.30 . It is a light yellow solid . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Acid Vapors and Corrosion Studies

Research on low molecular weight carboxylic acids, including acetic acid, focuses on their role in the corrosion of metals such as copper. These studies are crucial in understanding the environmental and industrial impacts of organic acids on metal degradation and offer insights into corrosion prevention strategies (Bastidas & La Iglesia, 2007).

Biodegradation and Environmental Impact

Studies on the biodegradation and environmental impact of organic compounds, including acetic acid and related esters, emphasize their role in microbial metabolism and environmental remediation. These insights are vital for developing strategies for the bioremediation of contaminated sites and understanding the ecological role of these compounds (Thornton et al., 2020).

Applications in Synthesis

Research on chiral sulfinamides, particularly tert-butanesulfinamide, highlights its utility in the stereoselective synthesis of N-heterocycles. This is significant for the development of pharmaceuticals and biologically active compounds, showing the importance of such reagents in medicinal chemistry and drug development (Philip et al., 2020).

Acetic Acid in Yeast Research

The regulatory role of acetic acid in yeast cell death is an area of significant interest, with implications for both biotechnology and biomedicine. Understanding how acetic acid influences yeast cells provides insights into cellular death mechanisms, which can be leveraged in the development of yeast strains for industrial applications and novel therapeutic strategies (Chaves et al., 2021).

Industrial Applications and Environmental Remediation

The use of organic acids, including acetic acid, in industrial processes such as acidizing operations for carbonate and sandstone formations, showcases their importance in enhancing oil and gas recovery. Additionally, the environmental applications of these acids in wastewater treatment highlight their role in pollution control and environmental management (Alhamad et al., 2020).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The compound is classified under the GHS07 hazard class . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGREZDLJVVSV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363609
Record name [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

CAS RN

941289-27-6
Record name [(3S)-1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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